molecular formula C10H19N3 B1528723 3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine CAS No. 1350479-21-8

3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

Cat. No.: B1528723
CAS No.: 1350479-21-8
M. Wt: 181.28 g/mol
InChI Key: RVWZQJWLAVUWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine typically involves the reaction of 2,3,3-trimethylbutylamine with a suitable pyrazole precursor. One common method is the condensation of 2,3,3-trimethylbutylamine with 3,5-dichloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trimethylbutane: A hydrocarbon with a similar branched structure but lacking the pyrazole ring.

    Tetramethylbutane: Another branched hydrocarbon with a different arrangement of methyl groups.

    Triptane: A highly branched alkane used as an anti-knock additive in aviation fuels.

Uniqueness

3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine is unique due to the presence of both the 2,3,3-trimethylbutyl group and the pyrazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler hydrocarbons or other pyrazole derivatives. The compound’s structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various fields.

Biological Activity

3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bulky trimethylbutyl substituent that may influence its interaction with biological targets, leading to various therapeutic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H18_{18}N4_{4}
  • Molecular Weight : Approximately 206.29 g/mol

This compound's unique structural characteristics are believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may exert anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. Additionally, it has been suggested that this compound could modulate receptor signaling pathways, which is crucial for its therapeutic potential in various conditions characterized by inflammation and infection .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in the inflammatory response . This activity positions it as a potential therapeutic agent for treating inflammatory diseases.

Study on Antioxidant Activity

In a study assessing the antioxidant properties of pyrazole derivatives, including this compound, significant reductions in oxidative stress markers were observed in treated cells compared to controls. This suggests that the compound may protect against oxidative damage by scavenging free radicals .

Erythrocyte Alteration Study

A comparative study involving the exposure of erythrocytes from Clarias gariepinus (African catfish) to 4-nonylphenol demonstrated that treatment with pyrazole derivatives significantly reduced erythrocyte malformations. The percentage of altered erythrocytes was notably lower in groups treated with this compound compared to those exposed solely to the toxic compound .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Pyrazole Treated12 ± 1.03

Properties

IUPAC Name

5-(2,3,3-trimethylbutyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-7(10(2,3)4)5-8-6-9(11)13-12-8/h6-7H,5H2,1-4H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZQJWLAVUWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=NN1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine
Reactant of Route 3
3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine
Reactant of Route 4
3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine
Reactant of Route 5
3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine
Reactant of Route 6
3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.